molecular formula C23H21FN2O3S B2942346 7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207021-72-4

7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2942346
CAS No.: 1207021-72-4
M. Wt: 424.49
InChI Key: ZOZBDOXCGDEGEC-UHFFFAOYSA-N
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Description

7-(3,4-Diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a structurally complex heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family. This scaffold is widely recognized for its pharmacological versatility, with derivatives demonstrating antibacterial, antifungal, antitumor, and melanogenesis-modulating activities . The compound features a 3,4-diethoxyphenyl substituent at position 7 and a 2-fluorobenzyl group at position 3, which likely influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-3-28-19-10-9-15(11-20(19)29-4-2)17-13-30-22-21(17)25-14-26(23(22)27)12-16-7-5-6-8-18(16)24/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZBDOXCGDEGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This compound belongs to the thienopyrimidine class and has garnered interest for its possible applications in cancer treatment and other therapeutic areas.

  • Molecular Formula : C23_{23}H21_{21}FN2_2O3_3S
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 1207058-55-6

Structure

The structural composition includes a thieno[3,2-d]pyrimidin-4(3H)-one core with substitutions that enhance its biological activity. The presence of the 3,4-diethoxyphenyl group and a 2-fluorobenzyl moiety is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular proliferation and signaling pathways. The exact mechanism involves binding to active sites of these targets, leading to modulation of cellular functions such as apoptosis and signal transduction.

Anticancer Activity

Research indicates that derivatives of thienopyrimidines, including the compound , exhibit promising anticancer properties. For instance:

  • In vitro Studies : The compound has shown significant inhibition against various cancer cell lines. While specific IC50_{50} values for this compound are not widely documented, related compounds have demonstrated IC50_{50} values in the low micromolar range against breast cancer cell lines (e.g., MCF-7).
CompoundCell LineIC50_{50} (μM)
Example AMCF-70.46
Example BHCT1160.30

Case Studies

Several studies have explored the biological effects of similar compounds within the thienopyrimidine class:

  • Study by Li et al. (2022): Investigated the anticancer potential of thienopyrimidine derivatives, reporting significant inhibition in MCF-7 cells.
  • Research on CDK Inhibition : Compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may also possess:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Related compounds have demonstrated efficacy against various bacterial strains.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound Name Position 7 Substituent Position 3 Substituent Key Features Reference ID
Target Compound 3,4-Diethoxyphenyl 2-Fluorobenzyl Enhanced lipophilicity due to diethoxy groups; potential for improved bioavailability. N/A
7-(4-Bromophenyl)-3-(3-methylbenzyl) derivative 4-Bromophenyl 3-Methylbenzyl Bromine enhances halogen bonding; methyl group may reduce metabolic stability.
3-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl) 3,4-Dimethoxyphenyl 4-Chlorophenyl Methoxy groups improve solubility; chlorine increases electrophilicity.
3-(3-Fluorobenzyl)-7-(3-fluorophenyl) 3-Fluorophenyl 3-Fluorobenzyl Dual fluorine substitution may enhance CNS penetration.
3-(3-Chlorophenyl)-7-(2-fluorophenyl) 2-Fluorophenyl 3-Chlorophenyl Chlorine and fluorine balance lipophilicity and target affinity.

Key Observations :

  • Diethoxy vs.
  • Halogen Effects : The 2-fluorobenzyl group in the target compound may offer superior metabolic stability over chlorinated analogs (e.g., ) due to fluorine’s resistance to oxidative degradation.

Physicochemical Properties

Analysis :

  • High melting points (e.g., 183–230°C in ) are typical for thienopyrimidinones, attributed to strong intermolecular π-π stacking and hydrogen bonding.
  • The target compound’s diethoxy and fluorobenzyl groups may lower its melting point slightly compared to methoxy-substituted analogs due to increased steric hindrance.

Implications for the Target Compound :

  • Anticancer activity is plausible, as fluorinated and chlorinated analogs (e.g., ) exhibit EGFR inhibition and cytotoxicity.

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